4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the difluorophenoxy and methoxyphenyl groups. The final step involves the formation of the thiol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity in a biological context or altering material properties in an industrial setting.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Triazoles: Compounds with a similar triazole ring, used in various pharmacological applications.
Uniqueness
4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C18H16F2N4O2S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[(E)-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16F2N4O2S/c1-11-22-23-18(27)24(11)21-9-12-3-5-16(25-2)13(7-12)10-26-17-6-4-14(19)8-15(17)20/h3-9H,10H2,1-2H3,(H,23,27)/b21-9+ |
InChI Key |
HCQXMEUEZXCZIU-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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